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Compound of Interest

Compound Name: GSK2656157

Cat. No.: B612095

Kinase Selectivity Profile of GSK2656157: A
Comparative Guide

GSK2656157 is a potent and highly selective inhibitor of the Protein kinase R (PKR)-like
endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response
(UPR). This guide provides a comparative analysis of the kinase selectivity of GSK2656157
across a broad panel of kinases, supported by experimental data and protocols.

Executive Summary

GSK2656157 is an ATP-competitive inhibitor of PERK with a reported IC50 of 0.9 nM in cell-
free assays.[1] To assess its specificity, the inhibitor was profiled against a panel of 300
different kinases. The results demonstrate a high degree of selectivity for PERK. At a
concentration of 10 uM, GSK2656157 inhibited only a small fraction of the kinases tested,
indicating a low potential for off-target effects at therapeutic concentrations. Specifically, one
study reported that only 17 out of 300 kinases were inhibited by more than 80% at this high
concentration. Another study noted that IC50 values against the 300-kinase panel were
generally greater than 100 nM. While the complete raw data from the 300-kinase panel
screening is not publicly available in full, this guide compiles the key findings and compares the
selectivity of GSK2656157 to its known off-target interactions.

Kinase Selectivity Profile of GSK2656157
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The following table summarizes the known kinase selectivity data for GSK2656157. The
primary screening was conducted at a concentration of 10 uM across a panel of 300 kinases.

% Inhibition at 10

Kinase Target IC50 (nM) . Notes
M

PERK (EIF2AK3) 0.9 Not reported Primary Target

Over 500-fold
HRI (EIF2AK1) 460 >50% o

selectivity for PERK.
BRK 822 >50%
PKR (EIF2AK2) 905 >50%
MEKK2 (MAP3K2) 954 >50%

o Identified as a potent
o Not specified in 300- _
RIPK1 Potent inhibitor ) off-target in separate
kinase screen ]
studies.

15 other kinases were
inhibited by >80% at
10 pM. The identities

Other Kinases (>80% » )
Not specified >80% of these kinases are

inhibition at 10 pM
HM) not publicly detailed in

the primary

publications.

44 kinases were
>100 >50% inhibited by >50% at
10 pM.

Other Kinases (>50%
inhibition at 10 uM)

Experimental Protocols

The kinase selectivity profiling of GSK2656157 was performed by Reaction Biology Corp. using
a radiometric assay format, likely the HotSpot™ assay.

HotSpot™ Kinase Assay Protocol (General Overview)
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This assay quantifies the activity of a specific kinase by measuring the incorporation of a

radiolabeled phosphate from [y-33P]ATP into a substrate.

Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound
(GSK2656157) are incubated in a reaction buffer.

Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and
[y-33P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase
to ensure physiological relevance.

Incubation: The reaction is allowed to proceed for a defined period at a controlled
temperature.

Termination and Capture: The reaction is stopped, and the radiolabeled substrate is
separated from the residual [y-33P]ATP. This is commonly achieved by spotting the reaction
mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.

Washing: The filter is washed to remove any unbound [y-33P]ATP.

Detection: The amount of radioactivity incorporated into the substrate is quantified using a
scintillation counter.

Data Analysis: The percentage of kinase activity in the presence of the inhibitor is calculated
relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-
response data to a sigmoidal curve.

PERK Signaling Pathway

GSK2656157 targets PERK, a key sensor of endoplasmic reticulum (ER) stress. Under

conditions of ER stress, such as the accumulation of unfolded proteins, PERK is activated. This

initiates a signaling cascade aimed at restoring ER homeostasis.
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Caption: The PERK signaling pathway in response to ER stress.

Conclusion

GSK2656157 is a highly selective inhibitor of PERK. While it demonstrates potent inhibition of
its primary target, the available data from a broad kinase panel screen indicates minimal off-
target activity at concentrations significantly higher than its PERK IC50. This high degree of
selectivity makes GSK2656157 a valuable tool for studying the biological functions of PERK
and a promising candidate for therapeutic development in diseases characterized by ER
stress. Further investigation into the specific off-target kinases inhibited at high concentrations
may provide additional insights into its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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